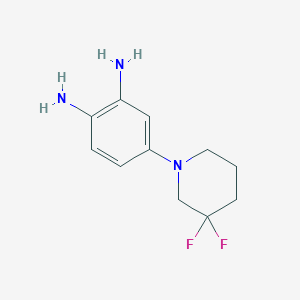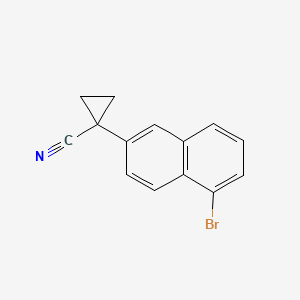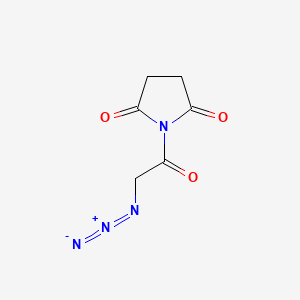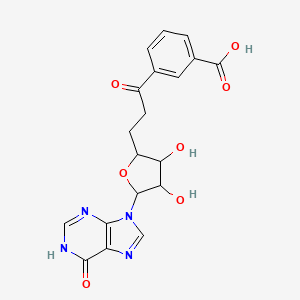
4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine is a chemical compound with the molecular formula C11H14F2N2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 3,3-difluoropiperidine with a suitable benzene-1,2-diamine derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzene derivatives, while reduction can produce partially or fully reduced amine products .
科学研究应用
4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine include:
4-(Piperidin-1-yl)benzene-1,2-diamine: Lacks the fluorine atoms, which can affect its chemical reactivity and binding properties.
3,3-Difluoropiperidine hydrochloride: A simpler derivative that lacks the benzene-1,2-diamine moiety.
Uniqueness
The presence of both the difluoropiperidine and benzene-1,2-diamine moieties in this compound makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, which are not observed in its simpler analogs .
属性
分子式 |
C11H15F2N3 |
|---|---|
分子量 |
227.25 g/mol |
IUPAC 名称 |
4-(3,3-difluoropiperidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)4-1-5-16(7-11)8-2-3-9(14)10(15)6-8/h2-3,6H,1,4-5,7,14-15H2 |
InChI 键 |
BJBAJQQNHVPQIP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)N)N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)


![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)









